molecular formula C8H13NO B1288749 2-Azaspiro[4.4]nonan-1-one CAS No. 1004-51-9

2-Azaspiro[4.4]nonan-1-one

Cat. No.: B1288749
CAS No.: 1004-51-9
M. Wt: 139.19 g/mol
InChI Key: QLBOURVDEBOSCJ-UHFFFAOYSA-N
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Description

2-Azaspiro[4.4]nonan-1-one is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agents

2-Azaspiro[4.4]nonan-1-one derivatives have shown potential as antimicrobial agents. A study synthesized bispiroheterocyclic systems involving this compound, which demonstrated antimicrobial activities comparable to tetracycline (Al-Ahmadi, 1996). Another research synthesized spiroheterocyclic pyrylium salts related to this compound as antimicrobial agents, elucidating their structure and evaluating their antimicrobial activities (Al-Ahmadi & El-zohry, 1995).

Synthesis of Bioactive Natural Products

The 1-azaspiro[4.4]nonane ring system, closely related to this compound, is integral in synthesizing bioactive natural products. One study detailed methods for constructing this ring system, emphasizing its significance in creating compounds like cephalotaxine, known for antileukemic activity (El Bialy, Braun, & Tietze, 2005).

Anticonvulsant Properties

Several studies have explored the anticonvulsant properties of this compound derivatives. For instance, Kamiński, Obniska, and Dybała (2008) synthesized N-phenylamino derivatives of this compound with notable anticonvulsant effects in animal models (Kamiński, Obniska, & Dybała, 2008). Another research by Farrar et al. (1993) examined the structure-activity relationships of similar compounds, providing insights into their anticonvulsant efficacy (Farrar et al., 1993).

Anti-Coronavirus Activity

A recent study by Apaydın et al. (2019) synthesized 1-thia-4-azaspiro[4.5]decan-3-one derivatives, structurally related to this compound, evaluating their activity against human coronaviruses. They identified compounds with significant inhibitory effects on coronavirus replication (Apaydın et al., 2019).

Synthesis of Enzyme Inhibitors

The this compound framework has been utilized in synthesizing enzyme inhibitors. This application is underscored by studies focusing on creating synthetic receptors and intermediates for enzyme inhibitor synthesis, emphasizing the versatility of this chemical structure in drug development (El Bialy, Braun, & Tietze, 2005).

Modular Synthesis Applications

The utility of 1-azaspiro[4.4]nonane in modular synthesis, particularly in the construction of complex molecules like cephalotaxine, highlights its importance in synthetic chemistry. Huang et al. (2015) demonstrated a method to construct 1-azaspiro[4.4]nonane, facilitating the synthesis of significant alkaloids (Huang et al., 2015).

Safety and Hazards

Users should avoid contact with skin and eyes, and avoid formation of dust and aerosols . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The future directions of 2-Azaspiro[4.4]nonan-1-one research could involve its potential therapeutic uses. It could also involve further studies on its synthesis, especially the phosphine-catalysed [3+2]-cycloadditions .

Properties

IUPAC Name

2-azaspiro[4.4]nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-8(5-6-9-7)3-1-2-4-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBOURVDEBOSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616481
Record name 2-Azaspiro[4.4]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-51-9
Record name 2-Azaspiro[4.4]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azaspiro[4.4]nonan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the research on synthesizing 2-Azaspiro[4.4]nonan-1-ones via phosphine-catalyzed [3+2]-cycloadditions?

A1: The research presented in the papers highlights a novel synthetic route to access 2-Azaspiro[4.4]nonan-1-ones. This class of compounds holds significant interest in medicinal chemistry due to their potential biological activities. The reported phosphine-catalyzed [3+2]-cycloaddition offers a straightforward and efficient method for constructing the spirocyclic scaffold, expanding the synthetic toolbox for chemists exploring new drug candidates. [, ]

Q2: Can you provide more details about the specific reaction conditions employed in the synthesis?

A2: While both papers ["Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions" [] and "Synthesis of 2‐Azaspiro[4.4]nonan‐1‐ones via Phosphine‐Catalyzed [3 + 2]‐Cycloadditions" []] focus on phosphine-catalyzed [3+2]-cycloadditions for synthesizing 2-Azaspiro[4.4]nonan-1-ones, they do not delve into specific reaction conditions. Further research and publications would be needed to obtain detailed information on reaction parameters such as catalyst loading, solvent, temperature, and reaction time. This information would be crucial for optimizing the synthesis and exploring the scope of the methodology.

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